molecular formula C17H22N4O5S B2371091 ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate CAS No. 689750-56-9

ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No.: B2371091
CAS No.: 689750-56-9
M. Wt: 394.45
InChI Key: JABJGOJELOHGAY-UHFFFAOYSA-N
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Description

ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate is a complex organic compound with a molecular formula of C18H24N4O5S This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxybenzoyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and acyl chlorides.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced via an acylation reaction using 2,4-dimethoxybenzoyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate involves its interaction with specific molecular targets and pathways. The triazole ring and the dimethoxybenzoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate can be compared with other similar compounds, such as:

  • Ethyl 2-[[5-[[(2,4-dichlorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Ethyl 2-[[5-[[(2,4-dimethoxyphenyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

These compounds share similar structural features but differ in the substituents on the benzoyl or phenyl groups. The unique properties of this compound arise from the specific arrangement and nature of its functional groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-5-26-15(22)10-27-17-20-19-14(21(17)2)9-18-16(23)12-7-6-11(24-3)8-13(12)25-4/h6-8H,5,9-10H2,1-4H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABJGOJELOHGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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